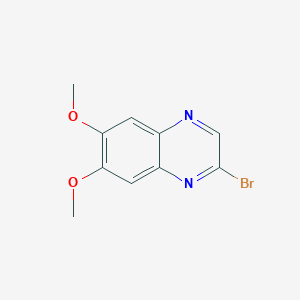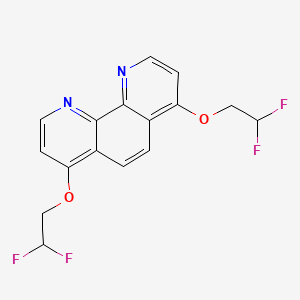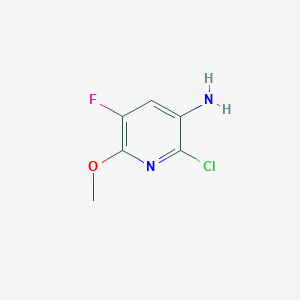
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a cyclopropane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
One common synthetic route includes the reaction of pyrrolidine with cyclopropanecarboxylic acid derivatives under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Análisis De Reacciones Químicas
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled pH levels. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in biological activity.
Cyclopropane derivatives: Compounds with cyclopropane moieties exhibit unique chemical properties due to the strained ring structure.
Pyrrolidin-2-ones: These compounds contain a lactam ring and are known for their diverse biological activities
The uniqueness of this compound lies in its combined pyrrolidine and cyclopropane structures, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H15ClN2 |
|---|---|
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h6,9H,1-5,8H2;1H |
Clave InChI |
VCYCVIBLLBXFKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)










![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
